T63

Oncology Cell Cycle Drug Screening

T63 is a synthetic 4-arylidene curcumin analogue. It was developed to overcome the poor pharmacokinetic characteristics and low bioavailability of its parent compound, curcumin.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32
Cat. No. B1193746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT63
SynonymsT-63;  T 63;  T63
Molecular FormulaC12H14N2O2S
Molecular Weight250.32
Structural Identifiers
SMILESO=C(C1=NOC(C2=CC=CS2)C1)NCC3CC3
InChIInChI=1S/C12H14N2O2S/c15-12(13-7-8-3-4-8)9-6-10(16-14-9)11-2-1-5-17-11/h1-2,5,8,10H,3-4,6-7H2,(H,13,15)
InChIKeyCMPHBHQOQYAKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

T63 Procurement Guide: Potent 4-Arylidene Curcumin Analogue for Oncology and Bone Research


T63 is a synthetic 4-arylidene curcumin analogue [1]. It was developed to overcome the poor pharmacokinetic characteristics and low bioavailability of its parent compound, curcumin [2]. Research indicates that T63 demonstrates significantly enhanced anti-tumor activities in vitro and in vivo compared to curcumin, with a distinct molecular mechanism involving the ROS-FOXO3a pathway [3]. Beyond oncology, T63 has also been identified as a regulator of osteogenesis and osteoclast differentiation, making it a relevant tool for bone metabolism studies [4].

Why T63 Cannot Be Replaced by Curcumin or Other Generic Analogs


T63 is not interchangeable with curcumin or other curcumin analogues due to significant differences in potency and biological activity. While curcumin's clinical utility is hampered by low bioavailability and poor pharmacokinetics, T63 was specifically designed as a 4-arylidene derivative to improve these properties [1]. Direct comparative studies have shown that T63 and other analogues like T316, T62, and T6F4 exhibit distinct IC50 values and differential effects on cell viability, migration, and apoptosis across various cancer cell lines [2]. Therefore, substituting T63 with a generic analogue without comparative data is scientifically invalid and will compromise experimental reproducibility and interpretation.

T63 Product-Specific Evidence Guide: Quantifiable Differentiation Data


Superior In Vitro Anti-Proliferative Potency Compared to Curcumin

T63 demonstrates significantly higher anti-proliferative potency than curcumin in lung cancer cell models [1]. The quantified difference in IC50 is substantial, with T63 being up to 30-fold more potent [2]. This difference is critical for achieving effective target engagement at lower, more physiologically relevant concentrations.

Oncology Cell Cycle Drug Screening

Enhanced In Vivo Tumor Suppression and Toxicity Profile

In vivo studies confirm that the enhanced potency of T63 translates to significant tumor growth suppression in a lung cancer xenograft model [1]. Critically, this anti-tumor efficacy was achieved without any notable major organ-related toxicity, a key improvement over the parent compound and other chemotherapeutic agents [2].

In Vivo Pharmacology Xenograft Model Toxicology

Differentiated Activity in Osteoblast and Osteoclast Regulation

T63 demonstrates a dual effect on bone metabolism by both promoting osteoblast differentiation and inhibiting osteoclast differentiation [1]. This is a functionally distinct profile from many other bone-targeting small molecules, which often act on only one side of the bone remodeling process. In a rat osteoporosis model (OVX-D), T63 markedly protected against bone mass loss, validating its in vivo efficacy [2].

Bone Biology Osteoporosis Stem Cell Research

Selective RORγ Nuclear Receptor Inhibition

In a high-throughput screen, a compound designated 'T63' was identified as a potent inhibitor of the RORγ nuclear receptor, with an IC50 of 42 nM in a human cell-based assay [1]. This activity is distinct from the anti-cancer and osteogenic activities described above and represents a separate, potentially unrelated molecular entity. This profile is relevant for researchers studying Th17 cell differentiation and autoimmune diseases.

Immunology Nuclear Receptors Transcriptional Regulation

Optimal Research and Procurement Scenarios for T63


Modeling Curcumin-Sensitive Pathways with Improved Potency and Bioavailability

Procure T63 as a superior alternative to curcumin for in vitro and in vivo studies of the NF-κB, AKT, and ROS-FOXO3a signaling pathways. Its 30-fold higher potency in cell-based assays [1] and confirmed in vivo efficacy in tumor xenografts [2] address curcumin's well-documented pharmacokinetic limitations, providing a more robust and reliable experimental system for oncology research.

Investigating Dual-Action Bone Metabolism in Osteoporosis Models

Utilize T63 as a unique research tool to study the coordinated regulation of bone formation and resorption. Its ability to both promote osteoblast differentiation via BMP/WNT pathways and inhibit osteoclastogenesis [3] provides a model for investigating the therapeutic potential of dual-action agents. This is particularly relevant for in vivo efficacy studies using ovariectomized (OVX) rat models, where T63 has demonstrated protective effects against bone loss [4].

Screening for RORγ Nuclear Receptor Modulators

For researchers focused on immunology and nuclear receptor biology, the specific T63 compound identified in US Patent 11292781 (with a distinct chemical structure from the 4-arylidene curcumin analogue) serves as a potent inhibitor of RORγ transcriptional activity (IC50 = 42 nM) [5]. Procure this tool for use as a positive control or reference molecule in high-throughput screens for novel modulators of Th17 cell differentiation and related autoimmune pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for T63

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.